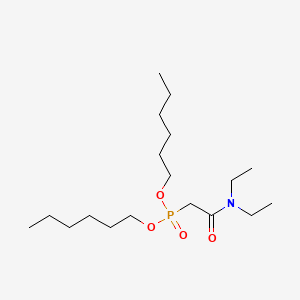

Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester

Vue d'ensemble

Description

“Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester” is a chemical compound . It is used for the extraction of lanthanides and actinides . The compound is offered by Benchchem for various applications.

Synthesis Analysis

Phosphonic acids can be synthesized from their esters by hydrolysis or dealkylation . The hydrolysis may take place under both acidic and basic conditions . The McKenna procedure, a two-step reaction that makes use of bromotrimethylsilane followed by methanolysis, is one of the best methods to prepare phosphonic acids . A mixture of alkylphosphonic acid monoesters and alkyl halide in toluene can be stirred under microwave conditions for the synthesis .Molecular Structure Analysis

The molecular formula of “Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester” is C18H38NO4P. The phosphorus center is tetrahedral and is bonded to a methyl group, two OH groups, and an oxygen .Chemical Reactions Analysis

Phosphonate esters can be converted to phosphonic acids in good yields . This can be achieved by using TfOH to catalyze wet and dry processes . In the presence of water, a range of alkyl-, alkenyl-, and aryl-substituted phosphonates can be hydrolyzed to the corresponding phosphonic acids .Applications De Recherche Scientifique

Microwave-Accelerated Synthesis of Phosphonic Acids

- Application Summary : Phosphonic acids are important organophosphorus compounds with applications in chemical biology, medicine, materials, and other domains . The study investigates the use of microwave irradiation to accelerate the synthesis of phosphonic acids .

- Methods of Application : The method involves silyldealkylation of dialkyl methylphosphonates using bromotrimethylsilane (BTMS), followed by desilylation upon contact with water or methanol . The study investigated the effect of solvent polarity, alkyl group, electron-withdrawing P-substitution, and phosphonate–carboxylate triester chemoselectivity .

- Results/Outcomes : The study found that microwave irradiation dramatically accelerated quantitative silyldealkylation compared to conventional heating and was highly chemoselective .

Synthesis of Phosphonates with Identical and Different Alkyl Groups

- Application Summary : This research focuses on the synthesis of phosphonates with identical and different alkyl groups .

- Methods of Application : The method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives with haloalkanes at 135 °C in the presence of triethylamine in a solvent-free manner .

- Results/Outcomes : The study successfully synthesized phosphonates with different alkoxy groups .

Synthesis of Polysaccharide-Based Macromolecular Flame Retardant

- Application Summary : A novel phosphorus-containing cotton flame retardant was synthesized .

- Methods of Application : The chemical structure of the flame retardant was confirmed by nuclear magnetic resonance and Fourier infrared spectroscopy .

- Results/Outcomes : The study did not provide specific results or outcomes .

Polymer-Supported Phosphoric, Phosphonic and Phosphinic Acids

- Application Summary : This research focuses on the synthesis and application of polymers containing phosphoric, phosphonic, and phosphinic acid functionalities in the side chain .

- Methods of Application : The study covers the main advances in the preparation and application of these materials in separation science, including the most relevant synthesis routes .

- Results/Outcomes : The study provides a detailed survey of polymers containing phosphoric, phosphonic, and phosphinic acid functionalities in the side chain .

Microwave-Accelerated McKenna Synthesis of Phosphonic Acids

- Application Summary : This research focuses on the microwave-accelerated synthesis of phosphonic acids .

- Methods of Application : The study investigates the use of microwave irradiation to accelerate the synthesis of phosphonic acids .

- Results/Outcomes : The study found that microwave irradiation dramatically accelerated the synthesis of phosphonic acids .

Synthesis of Phosphonates with Identical and Different Alkyl Groups

- Application Summary : This research focuses on the synthesis of phosphonates with identical and different alkyl groups .

- Methods of Application : The method involves the microwave-assisted alkylation of phosphonic ester-acid derivatives with haloalkanes at 135 °C in the presence of triethylamine in a solvent-free manner . It was also possible to synthesize phosphonates with different alkoxy groups .

- Results/Outcomes : The study successfully synthesized phosphonates with different alkoxy groups .

Orientations Futures

Phosphonic acids are of great importance due to their biological activity and are used in various fields including chemistry, biology, and physics . Therefore, the synthesis of phosphonic acids is a determinant question for numerous research projects . The microwave-accelerated BTMS (MW-BTMS) dealkylation of phosphonate alkyl esters is an important enhancement of the conventional BTMS method with significant advantages .

Propriétés

IUPAC Name |

2-dihexoxyphosphoryl-N,N-diethylacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H38NO4P/c1-5-9-11-13-15-22-24(21,23-16-14-12-10-6-2)17-18(20)19(7-3)8-4/h5-17H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSULAAVSYZOTHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOP(=O)(CC(=O)N(CC)CC)OCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H38NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10223980 | |

| Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [TCI America MSDS] | |

| Record name | Dihexyl((diethylcarbamoyl)methyl)phosphonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20602 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |

CAS RN |

7369-66-6 | |

| Record name | Dihexyl P-[2-(diethylamino)-2-oxoethyl]phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7369-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007369666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphonic acid, ((diethylcarbamoyl)methyl)-, dihexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10223980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

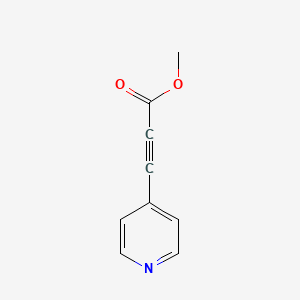

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Fluoro-1-methyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1367211.png)

![1-[(2E)-3-phenylprop-2-en-1-yl]piperidin-4-ol](/img/structure/B1367213.png)

![2-cyclohexyl-3H-imidazo[4,5-b]pyridine](/img/structure/B1367218.png)